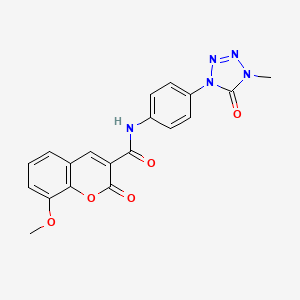

8-methoxy-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

8-methoxy-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O5/c1-23-19(27)24(22-21-23)13-8-6-12(7-9-13)20-17(25)14-10-11-4-3-5-15(28-2)16(11)29-18(14)26/h3-10H,1-2H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URUULPGXLNPTPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The target compound’s structural uniqueness lies in its combination of 8-methoxycoumarin , tetrazole , and carboxamide functionalities. Below is a comparison with similar compounds from the literature:

Molecular Weight and Analytical Data

Discussion of Key Differences and Implications

- Tetrazole as a Bioisostere : Unlike thiazole or triazole analogs, the tetrazole group in the target compound may improve metabolic stability by resisting enzymatic hydrolysis, a common issue with ester or carboxylic acid groups .

- Biological Potential: While direct data on the target compound is absent, the antimicrobial and anticancer activities of structurally related coumarin-carboxamides (e.g., ) suggest plausible therapeutic relevance.

Q & A

Basic: What are the optimal synthetic routes and critical reaction parameters for this compound?

The synthesis involves multi-step organic reactions, typically starting with the formation of the tetrazole ring and subsequent coupling with the chromene-carboxamide core. Key steps include:

- Tetrazole Formation : Cyclization of nitriles with sodium azide under acidic conditions (e.g., HCl in DMF) to generate the 4-methyl-5-oxo-tetrazole moiety .

- Coupling Reactions : Amide bond formation between the tetrazole-phenyl intermediate and 8-methoxy-2-oxo-chromene-3-carboxylic acid using coupling agents like EDCI/HOBt in anhydrous DMF .

- Critical Parameters :

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency.

- Temperature : Controlled reflux (80–100°C) prevents decomposition of sensitive intermediates.

- Catalysts : Piperidine or DBU may accelerate condensation steps .

Basic: Which spectroscopic techniques are most effective for structural validation?

- IR Spectroscopy : Identifies key functional groups (C=O at ~1680–1720 cm⁻¹, N-H stretch at ~3300 cm⁻¹) .

- NMR Analysis :

- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced: How can reaction mechanisms for key synthetic steps be elucidated?

- Tetrazole Cyclization : Proposed to proceed via a [3+2] cycloaddition between nitriles and azides, followed by tautomerization to stabilize the 5-oxo-tetrazole structure .

- Chromene-Tetrazole Coupling : Mechanistic studies using DFT calculations can model the nucleophilic attack of the tetrazole’s NH group on the activated carbonyl of the chromene-carboxylic acid .

- Experimental Validation : Isotopic labeling (e.g., ¹⁵N in azides) and kinetic studies (monitored via TLC/HPLC) can confirm intermediates .

Advanced: What strategies resolve contradictions in reported synthetic yields?

Discrepancies in yields (e.g., 64% vs. 70% for similar derivatives) often arise from:

- Substituent Effects : Electron-withdrawing groups on the phenyl ring may reduce nucleophilicity, slowing coupling reactions .

- Purification Methods : Gradient column chromatography (silica gel, ethyl acetate/hexane) vs. recrystallization (DMF/water) impacts purity and recovery .

- Catalyst Loading : Excess EDCI/HOBt (1.5 equiv.) improves yields but may require post-reaction quenching to avoid side products .

Advanced: How do structural modifications influence bioactivity in SAR studies?

- Tetrazole Ring : The 4-methyl-5-oxo group enhances hydrogen-bonding with target proteins (e.g., kinases), improving binding affinity .

- Chromene Core : Methoxy substitution at C-8 increases lipophilicity, enhancing membrane permeability in cellular assays .

- Phenyl Linker : Para-substitution on the phenyl group optimizes steric compatibility with hydrophobic enzyme pockets .

Advanced: What computational methods predict pharmacokinetic properties?

- ADME Prediction : Tools like SwissADME calculate logP (~2.5), suggesting moderate bioavailability, and topological polar surface area (TPSA ~90 Ų), indicating blood-brain barrier exclusion .

- Docking Studies : AutoDock Vina models interactions with COX-2 (PDB ID: 5KIR) or EGFR (PDB ID: 1M17), highlighting H-bonds with tetrazole and chromene moieties .

Advanced: How to design assays for evaluating anticancer activity?

- In Vitro Screening :

- Target Validation : Western blotting for caspase-3/9 activation confirms pro-apoptotic pathways .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

- Solvent Volume : Transition from batch (50 mL) to flow chemistry reduces DMF usage and improves safety .

- Intermediate Stability : Lyophilization of the tetrazole-phenyl intermediate prevents hydrolysis during storage .

- Yield Optimization : DoE (Design of Experiments) identifies optimal molar ratios (e.g., 1:1.2 chromene:tetrazole) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.